3-Fluoro-3-(2-fluorophenyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-3-(2-fluorophenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFGEHGRVYWWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of Fluorinated Azetidines
Mechanistic Elucidation of Azetidine (B1206935) Ring Formation Pathways
The construction of the strained four-membered azetidine ring is a significant synthetic challenge. Various methodologies have been developed, often relying on intramolecular cyclization reactions. magtech.com.cn One common strategy involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate, where a nitrogen atom attacks a carbon center bearing a leaving group. magtech.com.cn Other notable methods include the intramolecular aminolysis of epoxides, cycloadditions, and C-H amination reactions. frontiersin.orgrsc.org
For fluorinated azetidines, the introduction of the fluorine atom adds another layer of complexity to the synthesis. The synthetic approaches can be broadly categorized into two types: those that introduce the fluorine atom before the ring formation and those that functionalize a pre-existing azetidine ring.
The formation of the azetidine ring through intramolecular aminolysis of epoxy amines has been studied computationally to understand the reaction mechanism. In the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, computational studies suggest that the coordination of the lanthanide catalyst to the substrate and/or product plays a crucial role in determining the regioselectivity of the ring closure. frontiersin.org Calculations of the transition states for the formation of azetidine versus the competing pyrrolidine (B122466) ring showed that the energy barrier for the azetidine-forming transition state was significantly lower in the presence of a dimethylamine-coordinated lanthanum(III) complex, which aligns with the experimental observations. frontiersin.org
In the context of forming polycyclic structures containing an azetidine ring, strain-driven reactions originating from ortho-annulated benzocyclobutenes have been investigated. nih.gov These reactions proceed through highly strained intermediates, and their subsequent transformations are dictated by the release of this strain. nih.gov Density functional theory (DFT) computations have been instrumental in elucidating the complex potential energy surfaces and identifying unorthodox intermediates such as α,3-dehydrotoluene derivatives that arise from β-scission of a diradical intermediate. nih.gov
Catalysis is pivotal in controlling the selectivity and efficiency of azetidine ring formation. Lewis acids, for instance, have been shown to effectively promote the intramolecular aminolysis of epoxides. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as a particularly effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org This catalytic system is tolerant of a wide array of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.org
Palladium catalysis has also emerged as a powerful tool for constructing the azetidine skeleton. An intramolecular γ-C(sp³)–H amination reaction catalyzed by palladium(II) has been developed for the synthesis of functionalized azetidines. rsc.org This method relies on a combination of an oxidant and an additive to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org
Furthermore, phosphine-catalyzed reactions have been employed in the synthesis of complex molecules containing fluorinated quaternary centers, which can be precursors or analogues to fluorinated azetidines. For example, the enantioselective γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates is a phosphine-catalyzed process that constructs a 3-fluoro quaternary center with high yield and enantioselectivity. nih.gov
Reactivity of the Azetidine Ring System and Its Strain-Driven Behavior
The reactivity of azetidines is largely governed by their considerable ring strain, estimated to be around 25-26 kcal/mol. rsc.org This inherent strain makes the four-membered ring susceptible to cleavage under various conditions, a property that is synthetically valuable. rsc.org While more stable than the highly reactive three-membered aziridines, azetidines exhibit unique reactivity that can be triggered by appropriate reagents. rsc.orgacs.org
Strain-release ring-opening is a hallmark of azetidine chemistry, providing access to a diverse range of functionalized acyclic amines. researchgate.netnih.gov These reactions are often initiated by the activation of the nitrogen atom, followed by nucleophilic attack at one of the ring carbons. nih.gov For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate leads to the formation of diversely substituted 3-chloroazetidines through a strain-release ring-opening process. nih.gov
The nucleophilic ring-opening of azetidinium salts with fluoride (B91410) ions is a particularly useful method for introducing fluorine into a molecule. researchgate.net This strategy is of significant interest in the synthesis of radiolabeled compounds for positron emission tomography (PET), where the introduction of ¹⁸F is a key step. researchgate.net The use of Olah's reagent (a mixture of hydrogen fluoride and pyridine) has been shown to be an efficient method for the ring-opening nucleophilic fluorination of azetidines, providing access to γ-fluorinated amino acid derivatives. rsc.org
Photochemical methods can also be employed to first construct and then open the azetidine ring. A "build and release" strategy has been demonstrated where α-aminoacetophenones undergo a Norrish-Yang cyclization upon irradiation to form strained azetidinols. beilstein-journals.org These intermediates can then undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org
Beyond ring-opening, the azetidine scaffold can be functionalized at its various positions. The nitrogen atom is a common site for modification, allowing for the introduction of a wide range of substituents. nih.govresearchgate.net For example, azetidine-containing macrocyclic peptides can be functionalized post-synthesis by chemoselective deprotection and substitution at the azetidine nitrogen. researchgate.net
Functionalization of the carbon atoms of the azetidine ring is also possible. C(sp³)–H arylation of N-protected azetidines has been achieved using palladium catalysis with a directing group strategy. rsc.org This allows for the introduction of aryl groups at the C3 position of the azetidine ring in a stereoselective manner. rsc.org Furthermore, the development of regiodivergent enantioselective C-H functionalization of related saturated heterocycles like Boc-1,3-oxazinanes showcases the potential for selective functionalization at different positions within a heterocyclic ring system. nih.gov The principles of such ligand-controlled regioselectivity could potentially be applied to azetidine systems as well. nih.gov
| Functionalization Strategy | Position | Reagents/Catalysts | Outcome | Reference |
| Nucleophilic Substitution | Nitrogen | Various electrophiles | N-substituted azetidines | researchgate.net |
| C(sp³)–H Arylation | C3 | Pd(OAc)₂, AgOAc, (BnO)₂PO₂H | C3-arylated azetidines | rsc.org |
| α-Alkylation | C2 | LDA, LiTMP, LiHMDS, or KHMDS | α-alkylated azetidine-2-carboxylates | rsc.org |
Influence of Fluorine Substitution on Reaction Pathways and Stereoselectivity
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In the context of azetidines, fluorine substitution can influence reaction pathways and stereoselectivity through its strong electron-withdrawing inductive effect and its steric profile.
The high electronegativity of fluorine can impact the reactivity of the azetidine ring. A computational study on the nucleophilic cleavage of aziridine (B145994) and its fluorinated derivatives by ammonia (B1221849) showed that fluorine substitution significantly enhances the reaction rate. acs.org This rate enhancement was attributed to the stabilization of the leaving group and the electrostatic energies of the heterocycles in the transition states. acs.org A similar effect can be anticipated for fluorinated azetidines, where the fluorine substituent would likely make the ring more susceptible to nucleophilic attack.
Fluorine can also exert a profound influence on the stereochemical outcome of reactions. In the context of aza-Henry reactions of α-fluoronitroalkanes, the fluorine atom was found to effect diastereodivergence, leading to the formation of syn-β-amino nitroalkane products, a rare outcome. researchgate.net This was attributed to a secondary orbital interaction between the fluorine and the activated azomethine. researchgate.net Such subtle electronic interactions involving fluorine can play a crucial role in directing the stereoselectivity of reactions involving fluorinated azetidines.
Electronic Effects of Fluorine on Azetidine Reactivity
The presence of fluorine atoms, particularly at the C3 position of the azetidine ring, exerts a powerful influence on the molecule's electronic landscape, primarily through strong inductive effects. In 3-Fluoro-3-(2-fluorophenyl)azetidine, two fluorine atoms contribute to these effects: one directly on the azetidine ring and another on the appended phenyl group.
The most significant consequence of this fluorination is a marked reduction in the basicity of the azetidine nitrogen atom. The electron density at the nitrogen is withdrawn towards the electronegative fluorine atom at the C3 position (a β-fluorination effect). This inductive effect (-I) decreases the availability of the nitrogen's lone pair for protonation or reaction with electrophiles. nih.govnih.gov The fluorine atom on the 2-fluorophenyl group further enhances this electron-withdrawing effect.
This decrease in basicity is a well-documented phenomenon in fluorinated aliphatic amines and heterocycles. nih.gov Experimental data for simpler fluorinated azetidines quantitatively demonstrates this trend. The pKa value of the parent azetidine is significantly higher than its fluorinated derivatives, with each additional fluorine atom causing a further drop in basicity.
| Compound | Structure | pKa |
|---|---|---|
| Azetidine | C3H7N | 11.29 |
| 3-Fluoroazetidine (B1273558) | C3H6FN | 8.63 |
| 3,3-Difluoroazetidine | C3H5F2N | 5.50 |
Data sourced from a systematic study of physicochemical properties of fluorinated saturated heterocyclic amines. researchgate.net
This modulation of nitrogen basicity has critical implications for the reactivity of this compound. For instance, reactions that require nucleophilic attack by the nitrogen, such as N-alkylation or N-acylation, may proceed more slowly compared to non-fluorinated analogues. Conversely, the electron-deficient nature of the ring could potentially increase its susceptibility to nucleophilic ring-opening reactions, although the stability of the C-F bond itself is very high.
Stereochemical Implications of Fluorine in Azetidine Transformations
The stereochemical outcome of reactions involving fluorinated azetidines is intimately linked to the conformational preferences imposed by the fluorine substituent. The azetidine ring is not planar and exists in a puckered conformation. The introduction of a substituent at the C3 position, such as a fluorine atom and a 2-fluorophenyl group, significantly influences the dynamics and equilibrium of this ring puckering. researchgate.net
Fluorine's unique stereoelectronic properties, including hyperconjugation (e.g., σCH → σ*CF) and electrostatic interactions, can create a strong conformational bias. researchgate.netresearchgate.net In the case of this compound, the fluorine atom and the bulky aryl group will preferentially occupy positions that minimize steric and electronic repulsions, leading to a favored ring conformation.
This defined conformation has profound stereochemical implications for transformations:
Facial Selectivity: Reagents approaching the azetidine will encounter two distinct faces. The preferred conformation of the ring, dictated by the fluorine and aryl substituents, will sterically hinder one face more than the other. This can lead to high diastereoselectivity in reactions such as N-alkylation, N-oxidation, or coordination to a metal center. The incoming group will preferentially add to the less hindered face of the molecule.
Control of Ring-Opening Reactions: In transformations that involve the cleavage of the azetidine ring, the conformation can influence which C-N bond is broken and the stereochemistry of the resulting product. For example, in the nucleophilic ring-opening of an activated azetidinium salt, the trajectory of the incoming nucleophile is dictated by the ring's puckering, which is in turn controlled by the fluorine substituent. nih.gov The reaction will proceed via a transition state that is lowest in energy, and this is often one that minimizes steric clash with the substituents on the ring.
While specific diastereomeric ratios for reactions of this compound are not extensively documented, the underlying principles of conformational control by fluorine are well-established. researchgate.netbrighton.ac.uk By locking the azetidine into a preferred puckered state, the fluorine atom acts as a stereochemical directing group, enabling predictable control over the three-dimensional structure of the reaction products.
Computational and Theoretical Investigations of 3 Fluoro 3 2 Fluorophenyl Azetidine
Quantum Chemical Studies on Fluorinated Azetidines
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing fluorinated azetidines. These methods provide a detailed picture of the molecule's geometry, electronic landscape, and potential reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic compounds. For 3-Fluoro-3-(2-fluorophenyl)azetidine, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the puckering of the azetidine (B1206935) ring and the orientation of the 2-fluorophenyl group relative to the ring are key structural parameters determined through optimization.
Once the geometry is optimized, further DFT analysis can elucidate the electronic structure. This includes calculating the distribution of electron density, determining partial atomic charges, and generating molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. In fluorinated compounds, the high electronegativity of fluorine atoms creates distinct electron-poor regions, significantly influencing molecular interactions.
Table 1: Representative DFT-Calculated Structural Parameters for a Fluorinated Azetidine Derivative Note: These are typical, illustrative values for a molecule similar in structure to this compound, as specific published data for this exact compound is unavailable.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-F (azetidine) | 1.39 |
| C-C (azetidine ring) | 1.54 |
| C-N (azetidine ring) | 1.47 |
| C-C (aryl bond) | 1.40 |
| C-F (phenyl ring) | 1.35 |
| **Bond Angles (°) ** | |
| C-N-C (in ring) | 89.5 |
| F-C-C (in ring) | 110.2 |
| C-C-C (in ring) | 85.5 |
| Dihedral Angles (°) | |
| Ring Puckering Angle | 25.0 |
The four-membered azetidine ring is not planar and can exist in different puckered conformations. Furthermore, the 2-fluorophenyl substituent can rotate relative to the azetidine ring. This conformational flexibility is critical to the molecule's biological activity and physical properties.
Computational methods are used to perform a systematic conformational analysis. researchgate.netnih.govnih.gov This involves calculating the potential energy surface of the molecule by systematically changing key dihedral angles. The results identify various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. mdpi.com Studies on related fluorinated heterocyclic systems, such as piperidines, have shown that the preference for axial or equatorial positioning of fluorine is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric effects. researchgate.net For this compound, computational analysis would reveal the preferred puckering of the azetidine ring and the rotational preference of the aryl group, providing insight into the molecule's dominant shape in different environments. acs.org
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com
DFT calculations provide the energies and spatial distributions of these frontier orbitals for this compound. researchgate.netekb.eg The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. libretexts.org By visualizing the HOMO and LUMO, researchers can predict where the molecule is most likely to react. For instance, if the HOMO is localized on the nitrogen atom of the azetidine ring, this site would be predicted to be the primary center of nucleophilicity.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples for demonstrating the output of FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Highest Occupied Molecular Orbital; relates to nucleophilicity |
| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity |
| HOMO-LUMO Gap | 6.3 | Indicator of chemical stability and reactivity |
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time, taking into account temperature and solvent effects. researchgate.netnih.gov
In an MD simulation, the motion of every atom is calculated over a series of very short time steps by solving Newton's equations of motion. This generates a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. MD simulations are invaluable for:
Exploring Conformational Flexibility: Identifying the most populated conformations and the transitions between them.
Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence the molecule's shape and dynamics.
Binding Interactions: Simulating how the molecule might interact with a biological target, such as a protein active site, which is crucial in drug design. nih.gov
For this compound, MD simulations could reveal the dynamic equilibrium between different ring puckering states and the rotational behavior of the fluorophenyl group in a solution, providing a more realistic picture of its behavior than static calculations alone. researchgate.net
Investigation of Intra- and Intermolecular Interactions (e.g., C-H···F interactions)
The fluorine atoms in this compound play a critical role in mediating non-covalent interactions. Of particular interest are C-H···F interactions, which are a type of weak hydrogen bond. nih.govrsc.org Although individually weak, the cumulative effect of these interactions can be significant in determining crystal packing, molecular conformation, and ligand-receptor binding. nih.govresearchgate.net
Computational methods are used to identify and characterize these weak interactions. Techniques like Atoms-in-Molecules (AIM) theory can analyze the calculated electron density to find bond critical points, providing definitive evidence for the existence of an interaction. acs.org Energy decomposition analysis can quantify the strength of these interactions and dissect them into electrostatic, dispersion, and other components. researchgate.net For this compound, computational studies can map out the potential intramolecular C-H···F contacts between the phenyl ring and the azetidine ring, as well as the intermolecular interactions that would govern its solid-state structure.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.net
NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and especially ¹⁹F) is a common application of DFT. rsc.orgmdpi.com The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular structure. nih.govuni-muenchen.de Since chemical shifts are highly sensitive to the local electronic environment and molecular conformation, comparing calculated shifts with experimental data can help confirm the correct structure and assign specific resonances. For complex molecules, Boltzmann averaging of the predicted spectra of several low-energy conformers is often performed to obtain a more accurate prediction. github.io
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. This calculated IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations and confirm the molecule's identity. For this compound, this would include predicting the frequencies for C-F, C-N, and C-H stretching and bending modes. mdpi.com
Table 3: Representative Computationally Predicted ¹⁹F NMR Chemical Shifts Note: Chemical shifts are relative to a standard (e.g., CFCl₃). These are illustrative values.
| Fluorine Atom Position | Predicted Chemical Shift (ppm) |
| F on Azetidine Ring (C3) | -175.0 |
| F on Phenyl Ring (C2') | -115.8 |
Advanced Strategies in Fluorinated Azetidine Synthesis
Divergent Synthetic Approaches for Diverse Fluoroazetidine Scaffolds
Divergent synthesis provides an efficient pathway to a variety of structurally distinct fluoroazetidine scaffolds from a common intermediate. This strategy is highly valuable for creating libraries of compounds for drug discovery. A key approach involves the use of versatile building blocks that can be selectively functionalized through different reaction pathways.
One such versatile precursor is N-Boc-3-iodoazetidine. acs.orgacs.orgnih.gov This intermediate can serve as a common platform for generating either C3-lithiated azetidines or C2-lithiated azetines, depending on the choice of the lithiation agent. acs.orgacs.orgnih.gov The subsequent reaction of these organometallic intermediates with various electrophiles allows for the introduction of diverse substituents, leading to a wide range of functionalized azetidines.
Another powerful divergent strategy employs highly strained intermediates like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov These compounds undergo polar strain-release reactions with different reagents to yield a variety of substituted 2-(trifluoromethyl)azetidines. For instance, reaction with benzyl (B1604629) chloroformate can produce 3-chloroazetidines, while reaction with trifluoroacetic anhydride (B1165640) can lead to other 3-substituted azetidines and azetidin-3-ols. nih.gov This approach leverages the high ring-strain energy to drive the formation of diverse and complex azetidine (B1206935) products. rsc.org
The following table summarizes divergent strategies starting from common precursors.
| Common Precursor | Reagent/Conditions | Resulting Scaffold | Key Feature | Reference(s) |
| N-Boc-3-iodoazetidine | n-Hexyllithium, then Electrophile | C3-Functionalized Azetidines | Selective C3 lithiation | acs.org, acs.org, nih.gov |
| N-Boc-3-iodoazetidine | sec-BuLi, then Electrophile | C2-Functionalized Azetines | β-elimination/lithiation sequence | acs.org |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl Chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | Strain-release ring-opening | nih.gov |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic Anhydride | 3-Substituted-2-(trifluoromethyl)azetidines | Strain-release with functionalization | nih.gov |
Late-Stage Functionalization of Pre-formed Azetidine Rings
Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry that involves modifying complex molecules at a late point in their synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the core structure from scratch. The azetidine ring can serve as a handle or a directing group for such modifications.
One LSF approach involves the modification of macrocyclic peptides containing a 3-aminoazetidine (3-AAz) unit. nih.govresearchgate.net After the macrocycle is formed, the azetidine nitrogen can be chemoselectively deprotected and substituted, or modified using a click-based approach, allowing for the attachment of various tags like dyes or biotin. nih.govresearchgate.net
The azetidine ring can also act as a directing group for C–H functionalization. The nitrogen atom of the ring can coordinate to organometallic reagents, directing deprotonation and subsequent functionalization to the ortho position of an attached aryl ring. lookchem.com This strategy enables regioselective and even exhaustive substitution of the aromatic ring, providing access to complex substitution patterns that would be difficult to achieve otherwise. lookchem.com This method is particularly relevant for synthesizing compounds like 3-Fluoro-3-(2-fluorophenyl)azetidine, where precise control over aromatic substitution is required.
Furthermore, LSF can introduce new functionalities directly into complex molecules. For example, iron-catalyzed azidation allows for the site-selective introduction of an azide (B81097) group at benzylic and aliphatic C–H bonds in molecules that may already contain an azetidine scaffold. nih.gov The azide can then be converted into a range of other nitrogen-containing groups, such as amines, amides, or triazoles. nih.gov
Continuous Flow Chemistry Applications in Azetidine Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of azetidines, including improved safety, scalability, and process control, particularly for reactions involving unstable intermediates or hazardous reagents. uniba.itdurham.ac.uk This technology is especially well-suited for the synthesis of fluorinated heterocycles. researchgate.netrsc.org
The synthesis of C3-functionalized azetidines from N-Boc-3-iodoazetidine has been successfully translated to a continuous flow process. acs.orguniba.it Flow technology enables the generation and trapping of the C3-lithiated azetidine intermediate at significantly higher temperatures (e.g., -50 °C) than in batch reactions (-78 °C), with very short residence times (on the order of milliseconds to seconds). acs.org This rapid processing minimizes the decomposition of the unstable organometallic intermediate. The use of cyclopentylmethyl ether (CPME) as a greener solvent further enhances the sustainability of the process. acs.orguniba.it This method demonstrates high productivity; for example, one reported procedure could produce 4.56 grams per hour of a functionalized azetidine. acs.org
Flow reactors provide superior control over reaction parameters, which is critical for managing the high reactivity of fluorinating agents and the strain of the azetidine ring. e-bookshelf.deresearchgate.net The enhanced mixing and heat transfer in microreactors can lead to higher yields and selectivity compared to batch methods. rsc.org
Comparison of Batch vs. Continuous Flow Synthesis of C3-Functionalized Azetidines
| Parameter | Batch Processing | Continuous Flow | Advantage of Flow | Reference(s) |
|---|---|---|---|---|
| Temperature | Typically ≤ -78 °C | -50 °C to -30 °C | Higher operating temperature, less cooling required | acs.org |
| Reaction Time | Minutes to hours | Milliseconds to seconds (residence time) | Drastically reduced reaction time, higher throughput | acs.org |
| Safety | Handling of unstable lithiated intermediates in bulk | Unstable intermediates generated and used in situ in small volumes | Minimized risk of uncontrolled reactions | uniba.it, researchgate.net |
| Scalability | Difficult to scale due to safety and heat transfer issues | Readily scalable by extending operation time ("scaling out") | Safer and more predictable scale-up | rsc.org |
| Productivity | Lower | High (e.g., 4.56 g/h reported) | Increased output in a smaller footprint | acs.org |
Development of Novel Catalytic Systems for Efficient Fluoroazetidine Formation
The development of novel catalytic systems is crucial for the efficient and selective synthesis of azetidines. magtech.com.cn Various catalysts, including Lewis acids, transition metals, and photocatalysts, have been employed to facilitate the formation of the strained four-membered ring.
Lewis Acid Catalysis: Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgfrontiersin.orgnih.gov This reaction proceeds with high C3-selectivity and tolerates a wide range of functional groups, including those that are acid-sensitive. frontiersin.orgfrontiersin.org
Transition Metal Catalysis:
Palladium: Palladium(II) catalysts have been used to achieve the intramolecular γ-C(sp³)–H amination of picolinamide-protected amines. rsc.org This C-H activation strategy involves a Pd(IV) intermediate and enables the formation of the azetidine ring from readily available linear precursors. rsc.org
Titanium: Ti(IV)-mediated coupling of oxime ethers with Grignard reagents provides a pathway to spirocyclic NH-azetidines via a Kulinkovich-type mechanism. rsc.org
Copper: Copper catalysts are used in various azetidine syntheses, including the [3+1]-cycloaddition of carbenes with 2-azetines and in Hiyama cross-coupling reactions to form 3-arylazetidines. nih.govorganic-chemistry.org
Photocatalysis: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. researchgate.netresearchgate.net Recent advances have utilized visible-light photocatalysis, often with iridium-based catalysts, to promote this reaction under mild conditions. rsc.orgresearchgate.net This approach allows for the formation of highly functionalized bicyclic azetidines in high yields and diastereoselectivity. researchgate.net
| Catalytic System | Reaction Type | Key Features | Reference(s) |
| La(OTf)₃ | Intramolecular aminolysis of epoxy amines | High regioselectivity for azetidine formation; tolerates diverse functional groups. | frontiersin.org, frontiersin.org, nih.gov |
| Palladium(II) / AgOAc | Intramolecular γ-C(sp³)–H Amination | C-H activation approach; forms ring from linear amine precursors. | rsc.org |
| Ti(IV) / Grignard Reagents | Kulinkovich-type coupling | Synthesizes spirocyclic NH-azetidines from oxime ethers. | rsc.org |
| Ir(III) photocatalyst | Aza Paternò-Büchi ([2+2] cycloaddition) | Uses visible light; provides mild conditions for forming functionalized azetidines. | rsc.org, researchgate.net |
Bio-inspired and Biomimetic Synthetic Routes to Azetidine Derivatives
Nature produces a limited number of azetidine-containing natural products, with azetidine-2-carboxylic acid (AZE) being a well-known example. rsc.orgresearchgate.net Studying the biosynthetic pathways of these molecules can inspire the development of novel, efficient, and stereoselective synthetic routes.
The biosynthesis of the azetidine ring in natural products is not fully understood for all cases, but it presents a significant challenge due to the high ring-strain energy. rsc.org In some bacteria, AZE synthases have been identified that catalyze the formation of the azetidine ring through an intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM). researchgate.net This enzymatic process demonstrates nature's ability to construct this strained heterocycle with precision.
Bio-inspired synthetic strategies seek to mimic these natural processes. A biomimetic approach might involve designing a precursor with a leaving group at a position gamma to a nitrogen atom, facilitating an intramolecular nucleophilic substitution to form the ring, mimicking the AZE synthase mechanism. While direct biomimetic synthesis of fluorinated azetidines is not widely reported, the principles can be applied. For example, a bio-inspired approach to complex diterpenoid alkaloids has utilized key steps such as C-H oxidation and aza-Prins cyclization to construct intricate molecular architectures. nih.govresearchgate.net Applying this logic, one could envision a synthetic route to a fluorinated azetidine precursor that is designed to undergo a stereoselective, enzyme-like cyclization as the key ring-forming step. Such strategies hold promise for developing more efficient and enantioselective syntheses of complex azetidine derivatives.
Applications of Fluorinated Azetidine Scaffolds in Chemical and Biological Research
Azetidines as Privileged Motifs in Medicinal Chemistry Research
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as "privileged" motifs in medicinal chemistry. nih.govlifechemicals.com Their unique structural and physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, make them attractive building blocks in drug design. researchgate.netmedwinpublishers.com The incorporation of fluorine atoms into the azetidine (B1206935) scaffold, as seen in 3-Fluoro-3-(2-fluorophenyl)azetidine, can further enhance these properties. mdpi.com
The design of novel bioactive compounds often leverages the unique conformational constraints and vectorial exit points of the azetidine ring. nih.gov In the case of this compound, the rigid four-membered ring restricts the spatial arrangement of the phenyl and fluoro substituents, which can lead to specific and high-affinity interactions with biological targets. The fluorine atom can also participate in favorable orthogonal interactions, such as with backbone amides in proteins, further enhancing binding affinity.
The introduction of a 3-aryl group on the azetidine ring is a common strategy in the development of new therapeutics. For instance, novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been synthesized and evaluated for their antiviral and antibiotic-enhancing properties. nih.gov This highlights the potential of the 3-arylazetidine scaffold, a core component of this compound, in generating new drug candidates.
Scaffold hopping and bioisosteric replacement are key strategies in lead optimization to improve compound properties and explore novel chemical space. baranlab.org The 3-fluoro-3-phenylazetidine (B3207451) moiety can serve as a bioisostere for other chemical groups. For example, the gem-difluoro group, present in principle in a precursor to the target molecule, can act as a bioisostere for a carbonyl group, offering similar steric and electronic properties but with improved metabolic stability. chemrxiv.orgresearchgate.netchemrxiv.org
Fluorinated azetidines can be used to replace other saturated heterocycles like piperidines or pyrrolidines to fine-tune physicochemical properties such as lipophilicity and basicity (pKa). researchgate.net This strategic replacement can lead to improved pharmacokinetic profiles and reduced off-target effects. The strategic use of fluorine in bioisosteric replacement is a growing area in medicinal chemistry, with fluorinated fragments being used to modulate a molecule's properties in a context-dependent manner. nih.gov
The synthesis and derivatization of azetidine scaffolds, particularly those with dense functionalization, provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This allows for the exploration of novel three-dimensional chemical space, which is crucial for identifying new lead compounds with unique pharmacological profiles. The development of synthetic methods for 3-fluoro-azetidine derivatives, for instance, opens up avenues for creating libraries of compounds with diverse biological activities. google.com The use of azetidines allows for the creation of molecules with increased sp3 character, a feature often correlated with higher success rates in clinical development.
The introduction of fluorine into a molecule can profoundly impact its biological activity by modulating various molecular interactions. mdpi.comresearchgate.net In this compound, the presence of two fluorine atoms can influence its properties in several ways:
Conformational Control: The fluorine atom on the azetidine ring can influence the pucker of the four-membered ring, pre-organizing the molecule into a specific conformation that is favorable for binding to a biological target.
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug in the body. mdpi.com
Binding Affinity: Fluorine can participate in hydrogen bonds and other non-covalent interactions, such as dipole-dipole and multipolar C-F---C=O interactions, which can enhance the binding affinity of a ligand to its target protein. nih.gov
Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine can lower the basicity of the azetidine nitrogen. nih.gov This can be advantageous in reducing off-target effects, particularly those related to interactions with aminergic GPCRs.
Research on fluorinated azetidine-based pyrazole (B372694) molecular hybrids has shown their potential as antiviral agents, with some derivatives displaying good inhibitory activity against the HCV genotype-lb. nih.govresearchgate.net Similarly, fluorinated azetidide amides have been found to be potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. nih.gov
| Compound | Target | EC50 (µM) |
|---|---|---|
| 13a | HCV genotype-lb | 0.45 |
| 13b | HCV genotype-lb | 0.74 |
| 13c | HCV genotype-lb | 0.23 |
Fluorinated Azetidines as Ligands and Chiral Auxiliaries in Asymmetric Catalysis
Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in a variety of asymmetric reactions. birmingham.ac.uk The conformational rigidity of the azetidine ring and the well-defined stereochemistry of its substituents can lead to high levels of enantioselectivity. While specific studies on this compound in this context are not widely reported, its structural features suggest potential applications.
The synthesis of chiral azetidines and their application in asymmetric synthesis is an active area of research. researchgate.net For example, chiral 1,3-diamine ligands derived from azetidines have been used in the preparation of chiral sulfonyl amides with high yields and enantioselectivities. The presence of fluorine in the ligand structure could further modulate the electronic and steric properties of the catalyst, potentially leading to improved catalytic activity and selectivity. The development of synthetic routes to enantiomerically pure fluorinated azetidines is a key step towards their exploration as chiral auxiliaries. nih.govnih.govchemrxiv.org
Research on Fluorinated Azetidine Derivatives as Chemical Probes for Biological Systems
Fluorinated molecules are of significant interest for the development of chemical probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). frontiersin.org The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter due to its favorable decay properties. The introduction of a fluorine atom into a biologically active molecule allows for its radiolabeling and subsequent use as a PET tracer to visualize and quantify biological processes non-invasively. nih.govmdpi.com
While there are no specific reports on the use of ¹⁸F-labeled this compound as a PET probe, its structure makes it a plausible candidate for such applications. The development of ¹⁸F-labeled tetrazines for pre-targeted PET imaging of the brain highlights the ongoing efforts to create novel fluorinated probes with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. nih.govresearchgate.net The hydrophilicity and metabolic stability of fluorinated azetidines could be advantageous for designing probes with favorable in vivo distribution and clearance profiles.
Potential Applications in Materials Science Research (e.g., Polymerization Studies)
The strained four-membered ring of azetidine derivatives makes them susceptible to ring-opening polymerization (ROP), a process that can lead to the formation of linear polyamines. rsc.orgutwente.nl The introduction of fluorine and an aryl group at the 3-position, as in this compound, is expected to significantly modulate the polymerization behavior compared to unsubstituted azetidine.
Cationic Ring-Opening Polymerization (CROP):
Azetidines typically undergo cationic ring-opening polymerization (CROP) initiated by Lewis or Brønsted acids. utwente.nlresearchgate.net The polymerization of this compound would likely proceed through a similar mechanism. The presence of the electron-withdrawing fluorine atom and the 2-fluorophenyl group at the C3 position is anticipated to influence the reactivity of the monomer and the properties of the resulting polymer.
The fluorinated substituents would likely affect the nucleophilicity of the nitrogen atom and the stability of the propagating azetidinium cation. This can, in turn, influence the rate of polymerization and the molecular weight of the resulting polymer. While specific experimental data for the polymerization of this compound is not extensively documented in the literature, studies on other substituted azetidines provide a basis for predicting its behavior. rsc.orgresearchgate.net
The resulting poly(this compound) would be a unique fluorinated polyamine with the fluorophenyl group as a pendant moiety. Such polymers could exhibit interesting properties for materials science applications, including:
Modified Thermal Stability: The presence of strong carbon-fluorine bonds could enhance the thermal stability of the polymer backbone.
Altered Solubility: The fluorinated substituents would likely render the polymer more soluble in organic solvents and potentially impart hydrophobic or oleophobic characteristics to surfaces coated with it.
Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, making them potentially useful in microelectronics. rsc.org
A hypothetical comparison of the potential properties of poly(this compound) with a non-fluorinated analogue is presented in Table 1.
Table 1: Predicted Influence of Fluorination on Polymer Properties
| Property | Poly(3-phenylazetidine) (Hypothetical) | Poly(this compound) (Predicted) | Rationale for Difference |
|---|---|---|---|
| Thermal Stability (Td) | Moderate | Potentially Higher | Presence of strong C-F bonds. |
| Solubility in Nonpolar Solvents | Low to Moderate | Potentially Higher | Increased lipophilicity due to fluorine. |
| Surface Energy | Moderate | Potentially Lower | Fluorinated groups tend to migrate to the surface. |
Further research into the cationic ring-opening polymerization of this compound is warranted to explore the synthesis of these novel fluorinated polymers and to characterize their material properties.
Development of Advanced Research Tools (e.g., Fluorescent Compounds)
The development of fluorescent probes is crucial for advancements in biological imaging and sensing. The incorporation of fluorinated azetidine scaffolds into fluorophore structures has been shown to enhance their photophysical properties. nih.govacs.orgresearchgate.net While the intrinsic fluorescence of this compound itself has not been reported, its structural motifs suggest potential utility in the design of novel fluorescent compounds.
The substitution of traditional N,N-dialkylamino groups in common fluorophores with azetidine rings has been demonstrated to improve quantum yields and photostability. youtube.com The presence of the 3-fluoro-3-(2-fluorophenyl) moiety could further modulate the electronic and steric properties of an attached fluorophore, leading to fine-tuning of its spectral properties.
Potential Roles in Fluorescent Probe Design:
Modulation of Photophysical Properties: The electron-withdrawing nature of the fluorine atoms and the aromatic ring can influence the intramolecular charge transfer (ICT) characteristics of a dye, potentially leading to shifts in absorption and emission wavelengths.
Enhanced Cell Permeability: The lipophilicity imparted by the fluorinated groups might improve the ability of a fluorescent probe to cross cell membranes, which is advantageous for live-cell imaging.
¹⁹F NMR Probe: The presence of two fluorine atoms in distinct chemical environments (aliphatic and aromatic) could enable the use of this compound-containing molecules as probes for ¹⁹F nuclear magnetic resonance (NMR) studies, a technique gaining traction in chemical biology.
Table 2 outlines the potential effects of incorporating the this compound moiety into a generic fluorophore scaffold.
Table 2: Potential Impact of this compound on Fluorophore Properties
| Photophysical Property | Base Fluorophore | Fluorophore with this compound Moiety (Predicted) | Potential Mechanism of Change |
|---|---|---|---|
| Quantum Yield | Variable | Potentially Enhanced | Altered electronic properties and rigidity of the azetidine ring. nih.govyoutube.com |
| Emission Wavelength | Dependent on scaffold | Potentially Shifted | Modulation of intramolecular charge transfer by fluorophenyl group. |
| Photostability | Variable | Potentially Increased | The C-F bond is more stable than C-H bonds to photochemical degradation. |
While direct experimental evidence is currently lacking, the unique combination of a strained, fluorinated aliphatic ring and a fluorinated aromatic ring makes this compound a compelling building block for the synthesis of next-generation fluorescent tools for chemical and biological research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-3-(2-fluorophenyl)azetidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-fluorophenol derivatives and azetidine precursors. A common approach involves using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of azetidine to fluorophenol) and inert gas purging to prevent oxidation. Side products like N-oxides or dimerized azetidine derivatives may form if reaction times exceed 24 hours .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -125 ppm for aromatic fluorine; δ -180 to -200 ppm for aliphatic fluorine) .
- ¹H NMR : Azetidine protons appear as distinct multiplets (δ 3.5–4.5 ppm), while aromatic protons show splitting patterns consistent with para-substitution .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 181.08 .
Q. What solvent systems and bases are most compatible with its stability during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, dimethylacetamide) enhance nucleophilicity of azetidine. Bases like K₂CO₃ or triethylamine (Et₃N) are preferred over stronger bases (e.g., NaH) to minimize ring-opening side reactions. Stability tests show <5% degradation in DMF at 25°C over 72 hours under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen ingress. Systematic Design of Experiments (DoE) using factorial design (e.g., 2³ matrix) can isolate critical variables:
- Factors : Solvent purity, reaction temperature, base strength.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 92% yield at 90°C, 0.5 mol% Et₃N, anhydrous DMF) . Contradictory data may stem from unaccounted variables like residual water in commercial azetidine precursors .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies. For example:
- Fukui Indices : Highlight nucleophilic sites on the azetidine ring (C3 position is most reactive due to fluorine’s electron-withdrawing effect) .
- Molecular Dynamics (MD) : Simulates solvent effects; DMF stabilizes transition states better than THF by 8–10 kcal/mol .
Q. How do substituent positions on the phenyl ring affect the compound’s biological activity?
- Methodological Answer : Comparative SAR studies using analogs (e.g., 3-Fluoro-4-fluorophenyl derivatives) reveal:
- Meta-fluorine : Enhances binding to GABA-A receptors (IC₅₀ = 12 nM vs. 45 nM for para-substituted analogs) due to improved hydrophobic interactions .
- Ortho-substituents : Reduce metabolic stability (t₁/₂ < 30 min in liver microsomes) due to steric hindrance affecting CYP450 binding .
Q. What experimental strategies optimize the design of azetidine derivatives for enzyme inhibition?
- Methodological Answer : Focus on:
- Scaffold Modification : Introduce electron-deficient groups (e.g., trifluoromethyl) at the azetidine C3 position to enhance hydrogen bonding with catalytic residues .
- Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under pseudo-first-order conditions. For example, kₐₚₚ values correlate with substituent electronegativity (R² = 0.89) .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
